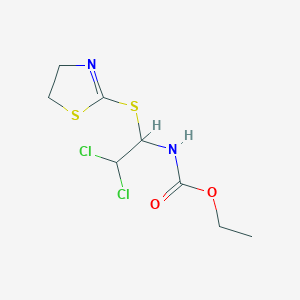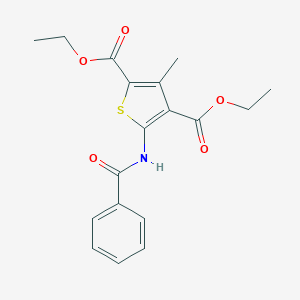
Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C18H19NO5S and a molecular weight of 361.41 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of benzamido and ester functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the benzamido group: This step involves the acylation of the thiophene ring with benzoyl chloride in the presence of a base, such as pyridine or triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, bases such as sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, other esters
Aplicaciones Científicas De Investigación
Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzamido group can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can also participate in electron transfer reactions, affecting cellular redox states .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3-methylthiophene-2,4-dicarboxylate: Lacks the benzamido group, making it less reactive in certain biological contexts.
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Contains an amino group instead of a benzamido group, leading to different chemical and biological properties.
Diethyl 5-benzamido-2,4-dicarboxylate: Lacks the methyl group on the thiophene ring, affecting its steric and electronic properties.
Uniqueness
Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of both benzamido and ester functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-4-23-17(21)13-11(3)14(18(22)24-5-2)25-16(13)19-15(20)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMRWTHKPMYMQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-methoxybenzoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377088.png)
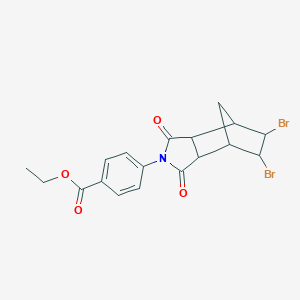
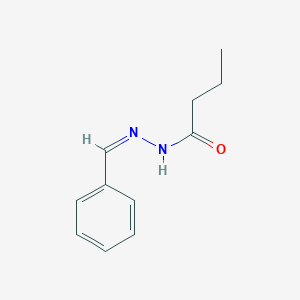

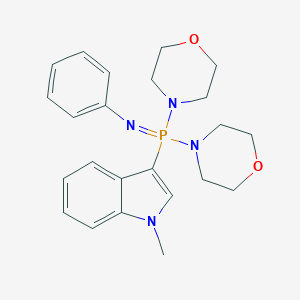

![Methyl 1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B377098.png)
![4-{[2-(1-methyl-4(1H)-quinolinylidene)ethylidene]amino}benzoic acid](/img/structure/B377106.png)
![5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B377107.png)
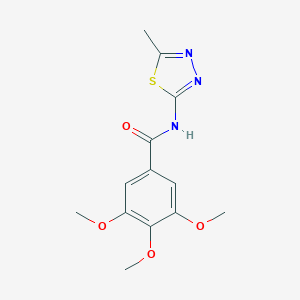
![Ethyl 2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethylcarbamate](/img/structure/B377109.png)

